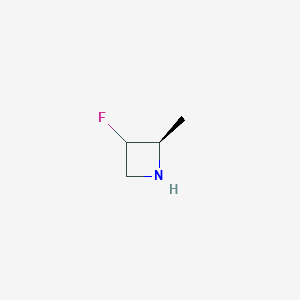
(2R)-3-Fluoro-2-methyl-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-Fluoro-2-methyl-azetidine is a chiral azetidine derivative characterized by the presence of a fluorine atom and a methyl group on the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Fluoro-2-methyl-azetidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a fluorinated alkyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to control the stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-Fluoro-2-methyl-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of azido or cyano derivatives.
Aplicaciones Científicas De Investigación
(2R)-3-Fluoro-2-methyl-azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Materials Science: The unique structural properties of this compound make it useful in the development of novel materials with specific electronic and mechanical properties.
Industry: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2R)-3-Fluoro-2-methyl-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. Additionally, the stereochemistry of the compound plays a crucial role in its biological activity, influencing its interaction with chiral targets.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-(tert-butoxy)azetidine-2-carboxylic acid: A chiral reagent used in the synthesis of various compounds.
(2R,3S)-2-(trifluoromethyl)azetidin-3-ol:
Uniqueness
(2R)-3-Fluoro-2-methyl-azetidine is unique due to the presence of both a fluorine atom and a methyl group on the azetidine ring, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its stereochemistry and overall molecular conformation.
Propiedades
Fórmula molecular |
C4H8FN |
|---|---|
Peso molecular |
89.11 g/mol |
Nombre IUPAC |
(2R)-3-fluoro-2-methylazetidine |
InChI |
InChI=1S/C4H8FN/c1-3-4(5)2-6-3/h3-4,6H,2H2,1H3/t3-,4?/m1/s1 |
Clave InChI |
UXEHOOOMCCXWNZ-SYPWQXSBSA-N |
SMILES isomérico |
C[C@@H]1C(CN1)F |
SMILES canónico |
CC1C(CN1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B12867456.png)

![2-Aminobenzo[d]oxazole-7-sulfonamide](/img/structure/B12867466.png)
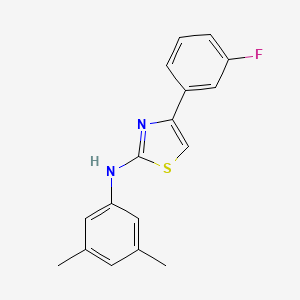
![2-(Bromomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12867479.png)
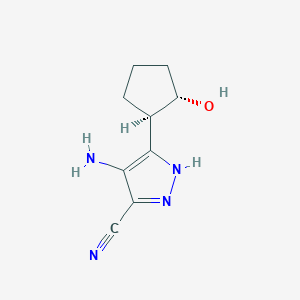
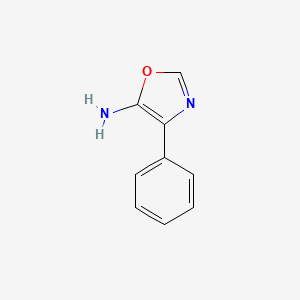
![2-{Acetyl[(2-oxo-1-pyrrolidinyl)methyl]amino}butanoic acid](/img/structure/B12867499.png)
![2-Bromo-4-methylbenzo[d]oxazole](/img/structure/B12867501.png)
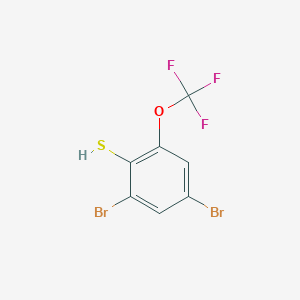
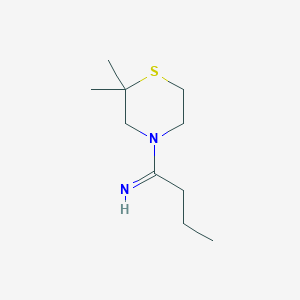
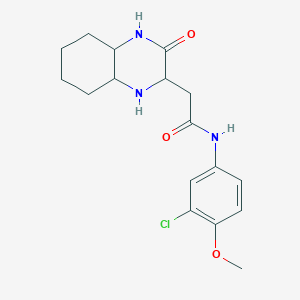
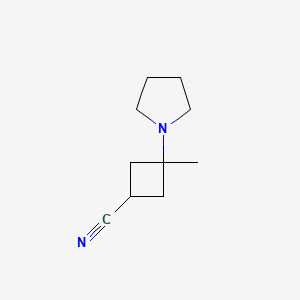
![2-Chloro-6-(chloromethyl)benzo[d]oxazole](/img/structure/B12867538.png)
